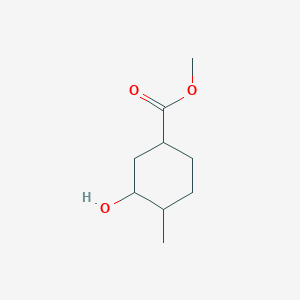

Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6-3-4-7(5-8(6)10)9(11)12-2/h6-8,10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXFFYVPXIMVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate typically involves the esterification of 3-hydroxy-4-methylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Scientific Research Applications

Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo enzymatic transformations, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) Ethyl 3-Amino-4-Methylcyclohexane-1-Carboxylate (CAS 1044637-58-2)

This analog replaces the hydroxyl group with an amino (-NH₂) group and uses an ethyl ester (C₁₀H₁₉NO₂, MW 185.27 g/mol).

(b) Methyl 4-Methyl-3-Cyclohexene-1-Carboxylate (5443-14-1)

The presence of a cyclohexene ring (unsaturated) introduces planar rigidity and reactivity toward addition reactions. For example, epoxidation and bromination studies on similar compounds highlight the influence of unsaturation on stereochemical outcomes . The target compound’s saturated cyclohexane ring would exhibit greater conformational flexibility.

(c) 1-Methylcyclohexanol (C₇H₁₄O, MW 114.19 g/mol)

This alcohol shares the methyl and hydroxyl substituents but lacks the ester group. Its boiling point (155°C) and density (0.925 g/cm³) are lower than those of methyl cyclohexane-carboxylate, underscoring the ester group’s contribution to higher molecular weight and intermolecular forces .

Physical Properties

Table 1: Physical Properties of Selected Analogs

The target compound’s hydroxyl group is expected to enhance water solubility compared to non-hydroxylated esters, while the methyl group may reduce solubility slightly due to hydrophobic effects.

Chemical Reactivity and Stability

- Ester Hydrolysis: The methyl ester group in the target compound is susceptible to hydrolysis under acidic or basic conditions, analogous to methyl cyclohexane-carboxylate.

- Stereochemical Considerations : Ring puckering in cyclohexane derivatives (e.g., chair vs. boat conformations) influences reactivity. The Cremer-Pople parameters describe puckering amplitudes and phases, which are critical in predicting steric interactions and reaction pathways .

Biological Activity

Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C9H16O3) features a cyclohexane ring substituted with a hydroxyl group and a carboxylate ester. The presence of these functional groups is crucial for its biological activity, allowing it to engage in various biochemical interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, leading to cell death.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: In Vivo Model of Inflammation

In a murine model, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to the control group, demonstrating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group is particularly important for forming hydrogen bonds, which enhances binding affinity to target proteins involved in metabolic processes.

Enzymatic Interactions

The compound has shown potential as an inhibitor of key enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins that mediate inflammation.

Toxicity Studies

While exploring its therapeutic potential, toxicity studies are essential. Research indicates that at high doses, this compound can lead to hepatotoxicity and renal impairment in animal models.

Table 2: Toxicity Profile

| Dose (mg/kg/day) | Observed Effects |

|---|---|

| 10 | No significant adverse effects |

| 100 | Mild liver changes |

| 1000 | Severe hepatotoxicity and renal damage |

Q & A

Q. What are the recommended synthetic routes for Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate, and how can reaction conditions be optimized?

Synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

Cyclohexane ring functionalization : Start with a substituted cyclohexane precursor, such as 4-methylcyclohexane-1-carboxylic acid.

Hydroxylation : Introduce the hydroxyl group at position 3 via selective oxidation or enzymatic catalysis.

Esterification : React with methanol under acidic or enzymatic conditions to form the methyl ester.

Key optimization parameters include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) for esterification, or transition-metal catalysts for stereoselective hydroxylation.

- Temperature control : Maintain ≤60°C during esterification to avoid side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. How can the stereochemistry and conformation of this compound be determined experimentally?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. Prepare high-quality single crystals via slow evaporation in a nonpolar solvent .

- NMR analysis : Assign axial/equatorial substituents using coupling constants (e.g., ) in H NMR. NOESY can confirm spatial proximity of the hydroxyl and methyl groups .

- Ring puckering analysis : Apply Cremer-Pople parameters to quantify deviations from planarity using crystallographic data .

Q. What analytical techniques are most effective for purity assessment and characterization?

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to detect impurities. Confirm molecular weight via ESI-MS ([M+H]⁺ or [M+Na]⁺).

- FT-IR : Identify ester C=O stretching (~1740 cm⁻¹) and hydroxyl O-H stretching (~3400 cm⁻¹).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >150°C suggests high purity) .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of similar cyclohexane carboxylates be resolved?

Example conflict: A compound shows enzyme inhibition in vitro but no efficacy in vivo.

- Experimental design adjustments :

- Statistical rigor : Apply Bayesian meta-analysis to reconcile conflicting datasets from multiple studies .

Q. What strategies can elucidate the mechanism of action in enzyme inhibition studies?

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Site-directed mutagenesis : Modify suspected active-site residues (e.g., Ser/His in hydrolases) to test binding dependency.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions .

Q. How can computational modeling predict the reactivity of this compound in derivatization reactions?

- DFT calculations : Use Gaussian or ORCA to optimize transition states for ester hydrolysis or hydroxyl-group acetylation.

- Solvent effects : Simulate reaction pathways in polar (water) vs. nonpolar (toluene) solvents using COSMO-RS .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclohexane ring .

Q. What are the critical factors in designing a structure-activity relationship (SAR) study for this compound?

- Analog library design : Synthesize derivatives with:

- Varied substituents (e.g., halogens at position 4).

- Modified ester groups (ethyl, benzyl).

- Biological assays : Test against related enzymes (e.g., cyclooxygenase vs. lipoxygenase) to assess selectivity.

- Data normalization : Express activity as IC₅₀ values relative to a positive control (e.g., aspirin for COX inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.